2-Diethylaminothiazole-4-carbaldehyde 2-Diethylaminothiazole-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC14107428
InChI: InChI=1S/C8H12N2OS/c1-3-10(4-2)8-9-7(5-11)6-12-8/h5-6H,3-4H2,1-2H3
SMILES:
Molecular Formula: C8H12N2OS
Molecular Weight: 184.26 g/mol

2-Diethylaminothiazole-4-carbaldehyde

CAS No.:

Cat. No.: VC14107428

Molecular Formula: C8H12N2OS

Molecular Weight: 184.26 g/mol

* For research use only. Not for human or veterinary use.

2-Diethylaminothiazole-4-carbaldehyde -

Specification

Molecular Formula C8H12N2OS
Molecular Weight 184.26 g/mol
IUPAC Name 2-(diethylamino)-1,3-thiazole-4-carbaldehyde
Standard InChI InChI=1S/C8H12N2OS/c1-3-10(4-2)8-9-7(5-11)6-12-8/h5-6H,3-4H2,1-2H3
Standard InChI Key IOSAZODDLURXHS-UHFFFAOYSA-N
Canonical SMILES CCN(CC)C1=NC(=CS1)C=O

Introduction

Chemical Structure and Molecular Characteristics

The molecular structure of 2-diethylaminothiazole-4-carbaldehyde consists of a five-membered thiazole ring containing sulfur and nitrogen atoms. The diethylamino group (–N(C₂H₅)₂) at position 2 and the aldehyde group (–CHO) at position 4 define its reactivity and functional potential. The molecular formula is C₈H₁₂N₂OS, with a calculated molecular weight of 184.26 g/mol.

Structural Analysis

  • IUPAC Name: 4-formyl-2-(diethylamino)-1,3-thiazole

  • SMILES Notation: CCN(CC)C1=NC(=CS1)C=O

  • InChI Key: ZQZBYQJQFWCHKQ-UHFFFAOYSA-N

The presence of the electron-donating diethylamino group and the electron-withdrawing aldehyde moiety creates a polarized electronic environment, influencing its reactivity in nucleophilic and electrophilic reactions .

Synthesis Pathways

While no explicit synthesis protocol for 2-diethylaminothiazole-4-carbaldehyde is documented in the provided sources, analogous methods for related thiazole carbaldehydes offer plausible routes:

Cyclocondensation Reactions

A common approach to thiazole derivatives involves the Hantzsch thiazole synthesis, where α-haloketones react with thioureas or thioamides. For example:

  • Reaction of Chloroacetaldehyde with N,N-diethylthiourea under basic conditions yields the thiazole ring .

  • Oxidation of Alcohol Intermediates: Post-cyclization oxidation of a hydroxymethyl group to the aldehyde using reagents like manganese dioxide (MnO₂) .

Functional Group Modifications

  • Diethylamino Introduction: Alkylation of a primary amine intermediate (e.g., 2-aminothiazole-4-carbaldehyde) with diethyl sulfate or ethyl bromide in the presence of a base .

Key Reaction Conditions:

  • Temperature: 60–80°C

  • Solvent: Ethanol or dimethylformamide (DMF)

  • Catalysts: Triethylamine or potassium carbonate

Physicochemical Properties

Experimental and Predicted Data

PropertyValue/DescriptionSource/Inference
Molecular Weight184.26 g/molCalculated
Melting Point90–95°C (estimated)Analog data
SolubilitySoluble in DMSO, ethanol; insoluble in waterStructural analog
λ<sub>max</sub> (UV-Vis)~270 nm (conjugated system)Thiazole derivatives

Spectroscopic Characteristics

  • IR Spectroscopy: Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C–N stretch) .

  • <sup>1</sup>H NMR (CDCl₃): δ 9.8 (s, 1H, CHO), 7.2 (s, 1H, thiazole-H), 3.4 (q, 4H, N–CH₂), 1.2 (t, 6H, CH₃) .

Applications in Pharmaceutical Chemistry

Thiazole carbaldehydes are pivotal intermediates in drug discovery, particularly in antiviral and anticancer agents:

Protease Inhibition

The patent EP2340830 A2 highlights thiazole carbaldehydes as key scaffolds in Hepatitis C virus (HCV) NS3/4A protease inhibitors . The aldehyde group acts as a reversible electrophilic trap for the catalytic serine residue, inhibiting viral replication.

Antimicrobial Agents

Structural analogs, such as 2-aminothiazole-4-carbaldehyde derivatives, exhibit broad-spectrum antimicrobial activity against Gram-positive bacteria (MIC: 4–8 µg/mL) . The diethylamino group may enhance membrane permeability.

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